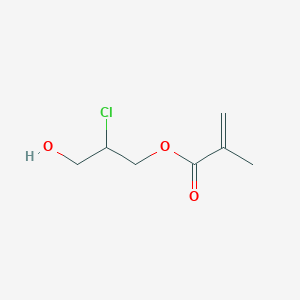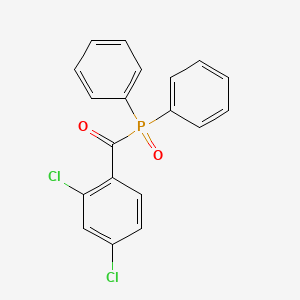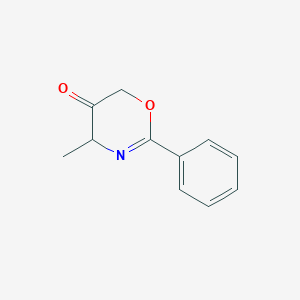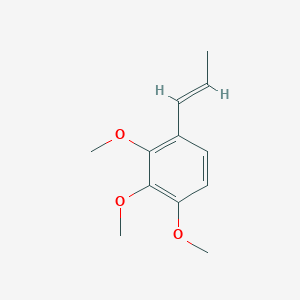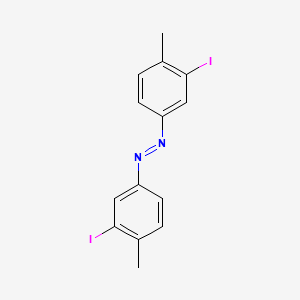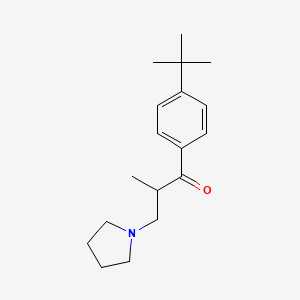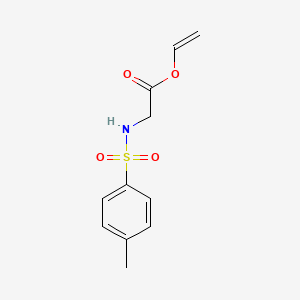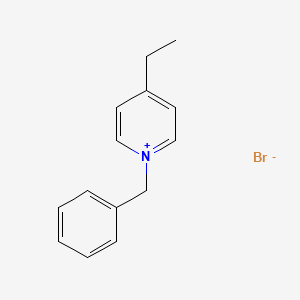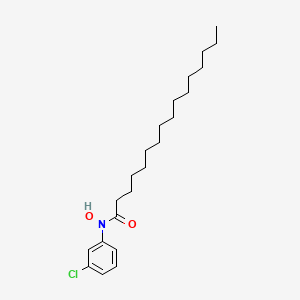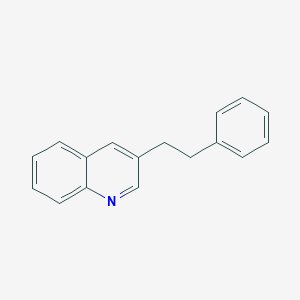
3-(2-Phenylethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Phenylethyl)quinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinolines are known for their wide range of biological activities and are commonly found in various natural products and synthetic compounds. The structure of this compound consists of a quinoline core with a phenylethyl group attached to the third position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylethyl)quinoline can be achieved through several methods. One common method involves the Skraup synthesis, which is a classical method for the preparation of quinolines. In this method, aniline and glycerol are heated in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene . Another method involves the Friedländer synthesis, where 2-aminobenzophenone reacts with an aldehyde in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Skraup synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenylethyl)quinoline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Electrophilic Aromatic Substitution: Halogenated or nitro-substituted quinolines.
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Scientific Research Applications
3-(2-Phenylethyl)quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Phenylethyl)quinoline involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication in bacteria . This inhibition leads to the disruption of bacterial cell division and growth, making it a potential antibacterial agent.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 3-(2-Phenylethyl)quinoline, known for its antimalarial properties.
Isoquinoline: A structural isomer of quinoline with similar chemical properties but different biological activities.
Phenylethylamine: A compound with a similar phenylethyl group but lacking the quinoline core.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylethyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets.
Properties
CAS No. |
80998-89-6 |
|---|---|
Molecular Formula |
C17H15N |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
3-(2-phenylethyl)quinoline |
InChI |
InChI=1S/C17H15N/c1-2-6-14(7-3-1)10-11-15-12-16-8-4-5-9-17(16)18-13-15/h1-9,12-13H,10-11H2 |
InChI Key |
ORHCROWAKYYRTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


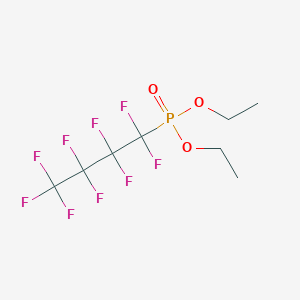
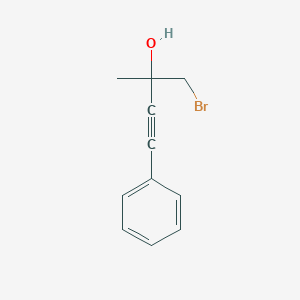
![1-Bromo-4-[(undec-10-en-1-yl)oxy]benzene](/img/structure/B14431144.png)
